
Vactosertib Hydrochloride
Descripción general
Descripción
Vactosertib Hydrochloride, also known as EW-7197 Hydrochloride, is a potent, orally active, and ATP-competitive activin receptor-like kinase 5 (ALK5) inhibitor . It has been used in trials studying the treatment of solid tumors and multiple myeloma . It has an IC50 of 12.9 nM and also inhibits ALK2 and ALK4 at nanomolar concentrations .
Chemical Reactions Analysis
Vactosertib Hydrochloride is rapidly absorbed after the first dose with a median time to maximum concentration (t max) of 1.2 h and quickly eliminated with a median terminal half-life (t 1/2) of 3.2 h over the dose range studied . The area under the concentration-time curve within a dosing interval increased in proportion to dose .Physical And Chemical Properties Analysis
Vactosertib Hydrochloride has a molecular weight of 399.42 . It is soluble in water and DMSO . The median values of apparent clearance and volume of distribution were 29 L/h and 133 L, respectively .Aplicaciones Científicas De Investigación
Cancer Treatment and Pharmacokinetics
- Population Pharmacokinetics in Cancer Patients : Vactosertib's pharmacokinetics were characterized in patients with advanced solid tumors, revealing its two-compartment linear model with first-order absorption. This study provides crucial quantitative data for future clinical development (Jung et al., 2019).
- Pharmacokinetic Characteristics in Solid Tumors : Another study focused on vactosertib's pharmacokinetics in a phase 1 trial involving patients with advanced solid tumors, confirming dose-proportional pharmacokinetics and negligible accumulation with once-daily administration for five days (Jung et al., 2019).
Novel Formulations and Disease Applications
- Development of Modified-Release Formulation for Ulcerative Colitis : A bentonite-based, modified-release, freeze-dried powder of vactosertib was developed for ulcerative colitis treatment, enhancing its therapeutic effect by delivering vactosertib to colitis lesions in the lower gastrointestinal tract (Jung et al., 2020).
- Application in Peyronie's Disease : Vactosertib demonstrated significant regression of fibrotic plaques in a rat model of Peyronie's disease, suggesting a novel therapy for this condition (Song et al., 2019).
Combination Therapies and Tumor Microenvironment
- Combination Therapy in Non-Small Cell Lung Cancer : The combination of vactosertib with durvalumab, an immune checkpoint inhibitor, showed a manageable safety profile and promising anti-tumor activity in advanced non-small cell lung cancer (Cho et al., 2020).
- Impact on Epithelial-to-mesenchymal Transition in Breast Cancer : Vactosertib was shown to suppress radiotherapy-induced epithelial-to-mesenchymal transition and cancer cell stemness, reducing lung metastasis of breast cancer in a mouse model (Choi et al., 2022).
- Synergistic Effect in Pancreatic Cancer Treatment : A phase 1b study highlighted the feasibility and safety of adding vactosertib to FOLFOX in 2nd line setting for metastatic pancreatic ductal adenocarcinoma, warranting further investigation (Park et al., 2022).
Tumor Microenvironment and Biomarkers
- Association with TGF-β Responsive Signature in Solid Tumors : A study evaluated the safety and anti-tumor effect of vactosertib, associating it with TGF-β responsive signatures in patients with advanced solid tumors (Keedy et al., 2018).
Drug Resistance and Multiple Myeloma
- Overcoming Drug Resistance in Multiple Myeloma : Research demonstrated the potential of vactosertib in treating drug-resistant multiple myeloma, highlighting its ability to synergize with proteasome inhibitors and modulate the tumor microenvironment (Kim et al., 2022).
Mecanismo De Acción
Vactosertib Hydrochloride works by reversibly binding to the adenosine triphosphate binding site on ALK5 with high affinity, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This inhibition of the TGF-β mediated signaling pathway could decrease epithelial-to-mesenchymal transition and metastasis, and increase the infiltration of immune cells such as cytotoxic T-cells to the tumor mass .
Direcciones Futuras
Vactosertib Hydrochloride is under investigation in clinical trials for its potential in treating various types of cancer. For instance, it’s being studied in combination with Pembrolizumab in metastatic colorectal or gastric cancer . It’s also being investigated for its role in improving T-cell fitness in a single-arm, Phase 1b trial in relapsed/refractory multiple myeloma .
Propiedades
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJLVATGDHMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vactosertib Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



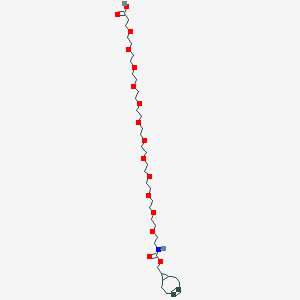


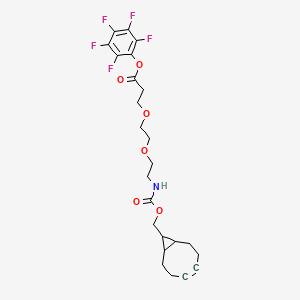
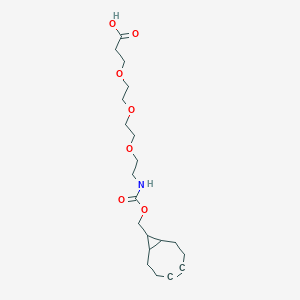
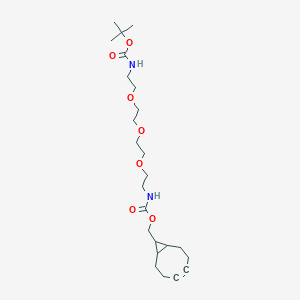
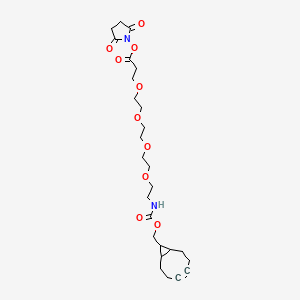
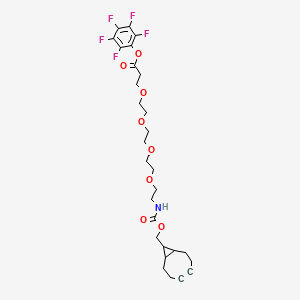
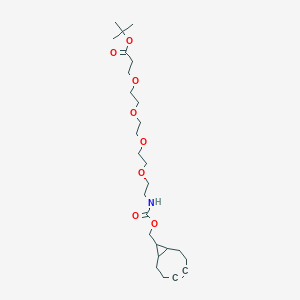
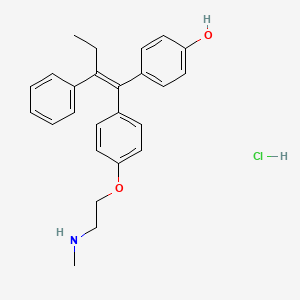
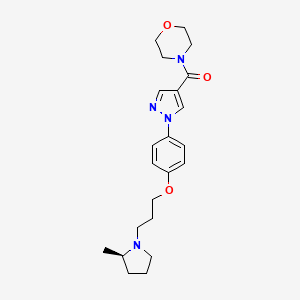

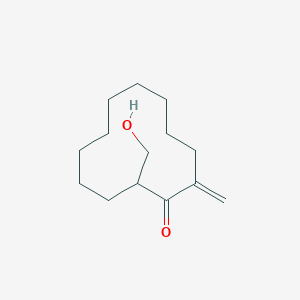
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)